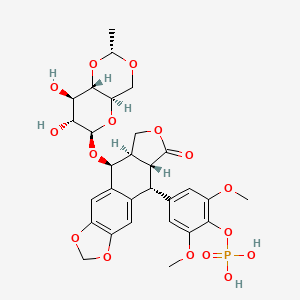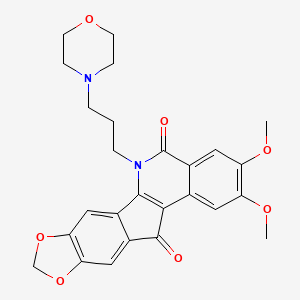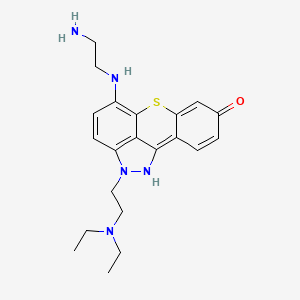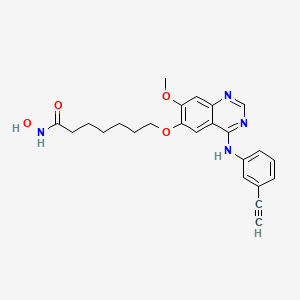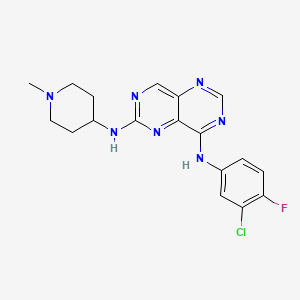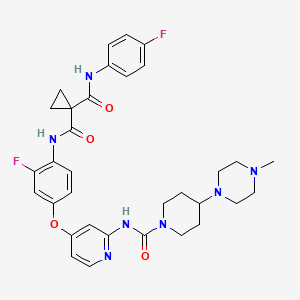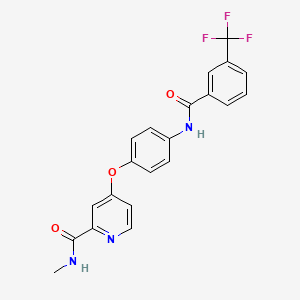
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
Overview
Description
“N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide” is a chemical compound with the CAS Number: 1125780-41-7 . It has a linear formula of C21H16F3N3O3 .
Molecular Structure Analysis
The molecular formula of this compound is C21H16F3N3O3 . The InChI representation is InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28) . The canonical SMILES representation is CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F .Physical And Chemical Properties Analysis
The molecular weight of this compound is 415.37 . It is a solid at room temperature .Scientific Research Applications
Antitumor Drug Synthesis : The compound plays a role in the synthesis of antitumor drugs, such as Sorafenib. Yao Jian-wen (2012) describes a process that includes the synthesis of key intermediates involving N-methylpicolinamide, showcasing its importance in the development of cancer treatments (Yao Jian-wen, 2012).
Antibacterial Applications : A derivative of the compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has shown potential in antibacterial applications. Adam et al. (2016) synthesized and characterized this compound, highlighting its efficacy against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Catalytic Applications in Organic Synthesis : The compound has been utilized in the development of catalytic processes for organic synthesis. For instance, Cheng et al. (2014) reported its use in the palladium-catalyzed acetoxylation of benzylic C-H bonds, demonstrating its role in the efficient synthesis of complex organic molecules (Cheng et al., 2014).
Material Science : In the field of material science, the compound has been investigated for its role in the synthesis of polyimides with unique properties. Liu et al. (2002) synthesized new aromatic diamines with a trifluoromethyl group in the side chain for the preparation of polyimides, highlighting the compound's contribution to the development of materials with improved solubility and thermal stability (Liu et al., 2002).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACDHHMEVMSODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




